molecular formula C12H7NO4 B12049777 2,3-Naphthalenedicarboxaldehyde, 5-nitro- CAS No. 103836-27-7

2,3-Naphthalenedicarboxaldehyde, 5-nitro-

Cat. No.: B12049777
CAS No.: 103836-27-7
M. Wt: 229.19 g/mol
InChI Key: QPGMESNZJCVKOW-UHFFFAOYSA-N
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Description

2,3-Naphthalenedicarboxaldehyde, 5-nitro- is a chemical compound known for its unique properties and applications. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains two formyl groups at positions 2 and 3, along with a nitro group at position 5. This compound is primarily used as a fluorescent derivatization agent for primary amines, amino acids, and small peptides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Naphthalenedicarboxaldehyde, 5-nitro- typically involves the nitration of 2,3-Naphthalenedicarboxaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration and degradation of the product .

Industrial Production Methods

Industrial production of 2,3-Naphthalenedicarboxaldehyde, 5-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process .

Chemical Reactions Analysis

Types of Reactions

2,3-Naphthalenedicarboxaldehyde, 5-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,3-Naphthalenedicarboxaldehyde, 5-nitro- involves its ability to form highly fluorescent and stable derivatives with primary amines, amino acids, and small peptides. The reaction between the amino compounds and 2,3-Naphthalenedicarboxaldehyde, 5-nitro- results in the formation of a Schiff base, which undergoes cyclization to form a fluorescent product. This fluorescence is utilized in various analytical and diagnostic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Naphthalenedicarboxaldehyde, 5-nitro- is unique due to the presence of the nitro group, which enhances its reactivity and fluorescence properties. This makes it particularly useful in applications requiring high sensitivity and specificity .

Properties

103836-27-7

Molecular Formula

C12H7NO4

Molecular Weight

229.19 g/mol

IUPAC Name

5-nitronaphthalene-2,3-dicarbaldehyde

InChI

InChI=1S/C12H7NO4/c14-6-9-4-8-2-1-3-12(13(16)17)11(8)5-10(9)7-15/h1-7H

InChI Key

QPGMESNZJCVKOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C(C=C2C(=C1)[N+](=O)[O-])C=O)C=O

Origin of Product

United States

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